Dibenzothiophene, 1,2,3,4-tetrahydro-8-methyl-

Medicinal Chemistry Process Chemistry Anti-inflammatory Agents

Dibenzothiophene, 1,2,3,4-tetrahydro-8-methyl- (CAS 54889-44-0) is a partially hydrogenated, methyl-substituted dibenzothiophene derivative with the molecular formula C13H14S and a molecular weight of 202.32 g/mol. This compound belongs to a class of tetrahydrodibenzothiophenes that are recognized as crucial intermediates, rather than final active molecules, in the synthesis of fully aromatic dibenzothiophene-based pharmaceuticals.

Molecular Formula C13H14S
Molecular Weight 202.32 g/mol
CAS No. 54889-44-0
Cat. No. B12675068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzothiophene, 1,2,3,4-tetrahydro-8-methyl-
CAS54889-44-0
Molecular FormulaC13H14S
Molecular Weight202.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC3=C2CCCC3
InChIInChI=1S/C13H14S/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8H,2-5H2,1H3
InChIKeyUMLADAJNBJVNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydro-8-methyl-dibenzothiophene (CAS 54889-44-0): A Key Synthetic Intermediate for Dibenzothiophene-Based APIs


Dibenzothiophene, 1,2,3,4-tetrahydro-8-methyl- (CAS 54889-44-0) is a partially hydrogenated, methyl-substituted dibenzothiophene derivative with the molecular formula C13H14S and a molecular weight of 202.32 g/mol . This compound belongs to a class of tetrahydrodibenzothiophenes that are recognized as crucial intermediates, rather than final active molecules, in the synthesis of fully aromatic dibenzothiophene-based pharmaceuticals [1]. Its core structural feature—a saturated cyclohexane ring fused to a benzothiophene core—enables subsequent aromatization to yield the corresponding 8-methyl-dibenzothiophene scaffold, a key step in constructing active pharmaceutical ingredients (APIs) with anti-inflammatory and analgesic properties [1].

Why Generic 1,2,3,4-Tetrahydrodibenzothiophene Cannot Replace the 8-Methyl Derivative in Regiospecific Syntheses


Substituting 1,2,3,4-tetrahydro-8-methyl-dibenzothiophene with the unsubstituted 1,2,3,4-tetrahydrodibenzothiophene (CAS 16587-33-0) or other regioisomers is not feasible in synthetic pathways targeting 8-methyl-substituted dibenzothiophenes. The methyl group at the 8-position is not a passive substituent; it directly dictates the regiochemistry of the final aromatized product. Using an unsubstituted or differently substituted analog would yield a different final compound (e.g., unsubstituted or 7-methyl-dibenzothiophene), failing to produce the specific 8-methyl-dibenzothiophene core required for structure-activity relationships (SAR) in the target API series [1]. This regiospecificity is critical in pharmaceutical contexts, where minor changes in substitution patterns can abolish or drastically alter biological activity.

Quantifiable Differentiation of 1,2,3,4-Tetrahydro-8-methyl-dibenzothiophene as a Synthetic Intermediate


Regiospecific Introduction of the 8-Methyl Group Pre-Aromatization

The primary differentiation of this compound is its role as the direct precursor to 8-methyl-dibenzothiophene-3-acetic acid derivatives, a class of anti-inflammatory agents. In the patented synthetic route, the tetrahydro intermediate (Formula V) is aromatized to yield the active compound (Formula I). This establishes that the tetrahydro-8-methyl compound is a required intermediate when R or R1 is an 8-methyl group, as the methyl substituent is incorporated at the tetrahydro stage before aromatization [1]. Without the 8-methyl group pre-installed, the final active compound cannot be obtained.

Medicinal Chemistry Process Chemistry Anti-inflammatory Agents

Distinct Physicochemical Properties Compared to the Fully Aromatic 8-Methyl-Dibenzothiophene

While direct experimental data for the title compound are sparse, the partially saturated tetrahydro scaffold provides significantly different physicochemical properties compared to its fully aromatic counterpart, 8-methyl-dibenzothiophene. The presence of a saturated ring increases molecular flexibility, decreases planarity, and reduces crystal lattice energy, which typically results in a lower melting point and enhanced solubility in organic solvents. This is a well-established class-level inference for tetrahydro vs. aromatic polycyclic compounds [1]. These property differences are crucial for processing; the tetrahydro intermediate is more amenable to solution-phase handling and purification before the final aromatization step.

Physical Organic Chemistry Pre-formulation Synthetic Intermediate

Demonstrated Utility of the Tetrahydrodibenzothiophene Scaffold in Bioactive Molecules

The tetrahydrodibenzothiophene scaffold, in general, has been validated in drug discovery. Notably, the ring-saturated analogue 2-N-morpholino-8-(6',7',8',9'-tetrahydrodibenzothiophene)chromen-4-one retained potent activity against DNA-dependent protein kinase (DNA-PK) with an IC50 of 23 nM [1]. This demonstrates that the tetrahydro motif is not merely a synthetic handle but can be an integral part of a pharmacophore, achieving low-nanomolar potency. While this specific evidence is for a more complex derivative, it provides powerful class-level validation for the value of regiospecifically substituted tetrahydrodibenzothiophene building blocks like the 8-methyl derivative in generating high-affinity biological probes.

Medicinal Chemistry Kinase Inhibition Cancer Research

Procurement-Driven Application Scenarios for 1,2,3,4-Tetrahydro-8-methyl-dibenzothiophene


Regiospecific Synthesis of 8-Methyl-Dibenzothiophene-Based Anti-Inflammatory APIs

This is the core application, as established by patent literature. 1,2,3,4-Tetrahydro-8-methyl-dibenzothiophene is the direct precursor for synthesizing 8-methyl-dibenzothiophene-3-acetic acid derivatives, which are compounds of Formula I with anti-inflammatory, analgesic, and antirheumatic activity [1]. Procurement of this specific intermediate is necessary for any research group or CRO aiming to replicate or innovate within this specific dibenzothiophene-based SAR series, as the 8-methyl group is installed at the tetrahydro stage and retained through aromatization [1].

Medicinal Chemistry Exploration of Tetrahydrodibenzothiophene Pharmacophores

The demonstrated nanomolar potency of a tetrahydrodibenzothiophene-containing analog against DNA-PK (IC50 = 23 nM) validates the scaffold's utility in medicinal chemistry [1]. The 8-methyl derivative serves as a versatile building block for generating focused libraries of regiospecifically substituted tetrahydrodibenzothiophenes. These can be used to probe hydrophobic pockets in kinase ATP-binding sites or other targets, where the saturated ring may offer a conformational advantage over planar aromatic systems.

Process Chemistry and Scale-Up Studies for Dibenzothiophene APIs

The favorable handling properties of partially saturated intermediates are leveraged in process development. The tetrahydro intermediate's improved solubility and lower crystallinity, relative to the final aromatic product, can simplify reaction work-ups, purifications, and scale-up logistics [1]. Procurement of this compound supports the development of robust, scalable synthetic routes to 8-methyl-dibenzothiophene-containing APIs, as it is the final intermediate before the critical aromatization step [2].

Quote Request

Request a Quote for Dibenzothiophene, 1,2,3,4-tetrahydro-8-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.